HI-240

Description

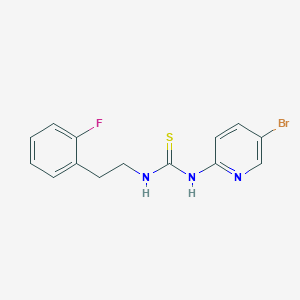

HI-240 (N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea) is a phenyl ethyl thiazolyl thiourea (PETT) derivative developed as a dual-function compound with anti-HIV and spermicidal activity . It inhibits HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor (NNI) pocket, exhibiting potent activity against wild-type and drug-resistant strains (IC50 < 0.001 µM) . Additionally, this compound immobilizes sperm via a concentration- and time-dependent mechanism without damaging cervicovaginal epithelium, unlike traditional spermicides like Nonoxynol-9 (N-9) .

Properties

Molecular Formula |

C14H13BrFN3S |

|---|---|

Molecular Weight |

354.24 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |

InChI Key |

MIJLSRZJDIBHJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F |

Synonyms |

F-PBT cpd HI 240 HI-240 N-(2-(2-fluorophenethyl))-N'-(2-(5-bromopyridyl))thiourea |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

HI-240 is synthesized through structure-based drug design methods. The process involves identifying space in the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase that can be exploited by functional groups predicted to interact favorably with binding pocket residues . The synthesis typically involves the use of thiourea compounds, which have shown better inhibition of drug-resistant strains of HIV-1 compared to other compounds .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

HI-240 primarily undergoes substitution reactions due to the presence of functional groups that can interact with various reagents .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include thiourea and other nucleophilic agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to the functional groups that enhance its inhibitory activity against HIV reverse transcriptase .

Scientific Research Applications

HI-240 has a wide range of scientific research applications:

Chemistry: Used in the study of non-nucleoside inhibitors and their interactions with HIV reverse transcriptase.

Medicine: Potential therapeutic agent for the treatment of HIV infections, particularly drug-resistant strains.

Industry: Used in the development of new pharmaceuticals targeting RNA-directed DNA polymerase.

Mechanism of Action

HI-240 exerts its effects by inhibiting the activity of RNA-directed DNA polymerase, specifically targeting the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase . The compound interacts with residues in the binding pocket, preventing the polymerase from synthesizing viral DNA, thereby inhibiting the replication of the virus .

Comparison with Similar Compounds

HI-240 vs. HI-236 (PETT Analogue)

HI-236 was rationally designed to optimize van der Waals interactions with the hydrophobic Wing 2 region of HIV RT, reducing unoccupied binding volume by 25 ų compared to this compound . While both compounds show similar potency against wild-type HIV, HI-236 is superior against multidrug-resistant RT-MDR strains (Table 5 in ). However, this compound retains clinical relevance due to its unique spermicidal properties.

This compound vs. HI-443 (Thiourea Derivative)

HI-443 demonstrates significantly higher activity against NNI-resistant strains (e.g., A17 variant) compared to this compound, nevirapine, and delavirdine . However, this compound’s dual functionality and lower cytotoxicity make it preferable for vaginal microbicide applications.

This compound vs. Nonoxynol-9 (N-9)

This compound’s non-detergent mechanism and anti-HIV activity address the critical limitations of N-9, which exacerbates HIV susceptibility through tissue damage .

This compound vs. Other PETT Derivatives (HI-253, HI-241)

Halogen substitutions at the phenyl ring’s ortho position (this compound, HI-253) enhance compatibility with the RT binding pocket’s polar regions, whereas meta-substitutions (HI-241) are less effective . This compound and HI-253 both exhibit spermicidal activity, but this compound remains the lead compound due to its balanced pharmacokinetic profile.

Key Structural Features of this compound :

Advantages Over Peers :

- Dual anti-HIV and spermicidal action.

- High selectivity index (>100,000) and low cytotoxicity.

- Activity against drug-resistant HIV strains.

Limitations :

- Moderate potency against RT-MDR compared to HI-236/HI-443.

- Requires further pharmacokinetic optimization for systemic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.